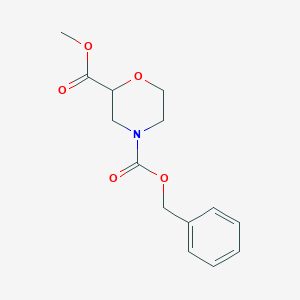

Methyl N-Cbz-morpholine-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYPAXFAPGHPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212981 | |

| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-22-8 | |

| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl N-Cbz-morpholine-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Methyl N-Cbz-morpholine-2-carboxylate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure combines the pharmacologically significant morpholine scaffold with two versatile functional groups: a stable benzyloxycarbonyl (Cbz) protecting group and a reactive methyl ester. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and a discussion of its strategic applications in the development of complex molecules, particularly for central nervous system (CNS) drug discovery. The morpholine moiety is prized for its ability to improve pharmacokinetic properties, such as aqueous solubility and blood-brain barrier permeability, making this compound a valuable intermediate for researchers and drug development professionals.[1][2]

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a set of advantageous physicochemical properties that have made it a cornerstone in drug design.[3] In CNS-active compounds, the morpholine ring is frequently employed to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a molecule.[1][2]

The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom allow it to engage in various hydrophilic and lipophilic interactions. This balance often enhances water solubility and can improve permeability across the blood-brain barrier, a critical hurdle in the development of neurological drugs.[1][2] this compound serves as a strategically functionalized version of this scaffold.

-

The N-Cbz Group: The benzyloxycarbonyl (Cbz) group provides robust, stable protection for the morpholine nitrogen, preventing its participation in unwanted side reactions while subsequent chemical transformations are carried out elsewhere on the molecule.[4] It can be selectively removed under specific, mild conditions, typically hydrogenolysis.

-

The 2-Methyl Carboxylate Group: This ester functionality serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to a primary alcohol, enabling a wide array of synthetic elaborations.

Physicochemical and Structural Properties

The structural integrity and physical characteristics of a synthetic building block are the foundation of its utility and predictability in a reaction.

Molecular Structure

Below is the two-dimensional structure of this compound.

Sources

Methyl N-Cbz-morpholine-2-carboxylate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[4][5] When chirality is introduced, particularly at the C-2 position, the morpholine ring can serve as a conformationally constrained amino acid surrogate, providing a powerful tool for modulating the biological activity and pharmacokinetic profiles of peptides and small molecules.[6][7][8] This guide provides a comprehensive overview of Methyl N-Cbz-morpholine-2-carboxylate, a key chiral building block that offers synthetic chemists a reliable and versatile starting point for the construction of complex, stereochemically defined molecules.

The Strategic Importance of Chiral Morpholines in Drug Discovery

The rigid, chair-like conformation of the morpholine ring can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets.[4][5] The incorporation of a morpholine nucleus can significantly impact a molecule's properties, including its ability to cross the blood-brain barrier.[4][5] In the realm of central nervous system (CNS) drug discovery, for instance, the morpholine moiety is often employed to strike the delicate balance between lipophilicity and hydrophilicity required for brain penetration.[4][5]

This compound, with its defined stereocenter at the 2-position, serves as an invaluable precursor for a diverse range of substituted morpholine derivatives. The readily cleavable N-benzyloxycarbonyl (Cbz) protecting group and the versatile methyl ester functionality provide orthogonal handles for subsequent chemical modifications.

Synthesis of Enantiopure this compound

The enantioselective synthesis of C-2 functionalized morpholines is a critical challenge in organic chemistry.[1] Several strategies have been developed to access these valuable compounds in high enantiopurity. One common approach involves the cyclization of chiral amino alcohols, which can be derived from the chiral pool or synthesized through asymmetric methods.

A generalized workflow for the synthesis of enantiopure morpholine derivatives often starts from readily available chiral precursors, highlighting the importance of stereocontrol from the outset.

Caption: Generalized synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value |

| CAS Number | 135782-22-8[9][10] |

| Molecular Formula | C₁₄H₁₇NO₅ |

| Molecular Weight | 279.29 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C[9] |

Note: Specific values for properties like melting point and optical rotation may vary depending on the enantiomeric purity and the specific crystalline form.

Applications as a Versatile Chiral Building Block

The utility of this compound as a chiral building block is demonstrated by its application in the synthesis of a variety of complex molecules.

Constrained Amino Acid Surrogate

The conformationally restricted nature of the morpholine ring makes it an excellent scaffold for mimicking peptide turns or constraining the conformation of flexible peptide chains.[6][7][8] By replacing a dipeptide unit with a morpholine-2-carboxylate derivative, researchers can introduce conformational bias, which can lead to enhanced biological activity, selectivity, and metabolic stability.

Caption: Use of this compound as a dipeptide surrogate.

Synthesis of Biologically Active Molecules

Enantiopure morpholine derivatives are key components in a number of drug candidates.[11] For example, single enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as potent inhibitors of monoamine reuptake, with applications in the treatment of depression and other neurological disorders.[11] The synthesis of these compounds often relies on the use of chiral morpholine building blocks.

Key Transformations and Experimental Protocols

The synthetic utility of this compound is largely dependent on the selective manipulation of its functional groups. The following section provides detailed protocols for key transformations.

N-Cbz Deprotection

The removal of the Cbz protecting group is a crucial step in many synthetic sequences. The choice of deprotection method depends on the presence of other functional groups in the molecule.

This method is mild and often provides high yields with clean byproducts (toluene and CO₂).[12] However, it is incompatible with reducible functional groups such as alkenes, alkynes, and nitro groups.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]

-

Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[12]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[12]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

This method is useful for substrates that are sensitive to hydrogenation.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[12]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[12]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours.[12]

-

Work-up: Upon completion, the product can be precipitated by the addition of ether and collected by filtration.

Sources

- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics | Semantic Scholar [semanticscholar.org]

- 9. This compound | 135782-22-8 [chemicalbook.com]

- 10. This compound CAS#: 135782-22-8 [m.chemicalbook.com]

- 11. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of Methyl N-Cbz-morpholine-2-carboxylate: A Technical Guide

Abstract

Introduction: The Structural Significance of Methyl N-Cbz-morpholine-2-carboxylate

This compound (C₁₄H₁₇NO₅, M.W. 279.29 g/mol ) is a valuable bifunctional molecule. It incorporates a morpholine scaffold, a privileged structure in medicinal chemistry known for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The nitrogen atom of the morpholine ring is protected by a carboxybenzyl (Cbz) group, a common protecting group in peptide synthesis and organic chemistry, which can be selectively removed under specific conditions.[1] The presence of a methyl ester at the 2-position of the morpholine ring provides a handle for further chemical transformations, such as amide bond formation.

The precise characterization of this molecule is paramount for its successful application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will provide an in-depth analysis of the expected spectroscopic data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the restricted rotation around the carbamate bond, which can lead to the observation of rotamers. The predicted chemical shifts are based on the analysis of similar N-substituted morpholine derivatives and N-Cbz protected amino acid esters.[2][3]

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Protons of the phenyl ring of the Cbz group. | |

| Benzylic (CH₂) | 5.1-5.3 | Singlet | Methylene protons of the Cbz group. | |

| Morpholine H-2 | 4.3-4.5 | Doublet of doublets | Proton at the stereocenter bearing the ester, coupled to the protons at C-3. | |

| Morpholine H-3, H-5 | 3.5-4.0 | Multiplet | Diastereotopic protons adjacent to the nitrogen and oxygen atoms. | |

| Morpholine H-6 | 3.2-3.6 | Multiplet | Protons adjacent to the oxygen atom. | |

| Methyl (OCH₃) | 3.7-3.8 | Singlet | Protons of the methyl ester group. |

Causality in Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the morpholine ring protons. The choice of a deuterated solvent such as chloroform-d (CDCl₃) is standard for this type of compound due to its good solubilizing properties and the well-characterized chemical shifts of residual solvent peaks.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on established values for morpholines, carbamates, and esters.[4]

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| Ester Carbonyl (C=O) | 170-172 | Carbonyl carbon of the methyl ester. |

| Carbamate Carbonyl (C=O) | 155-157 | Carbonyl carbon of the Cbz protecting group. |

| Aromatic (C₆H₅) | 127-136 | Carbons of the phenyl ring. |

| Benzylic (CH₂) | 67-69 | Methylene carbon of the Cbz group. |

| Morpholine C-2 | 75-77 | Carbon bearing the ester group, deshielded by the adjacent oxygen. |

| Morpholine C-3, C-5 | 45-55 | Carbons adjacent to the nitrogen atom. |

| Morpholine C-6 | 66-68 | Carbon adjacent to the oxygen atom. |

| Methyl (OCH₃) | 52-54 | Carbon of the methyl ester group. |

Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the morpholine ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, as the ¹³C nucleus has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule. The characteristic vibrational frequencies are predicted based on well-established correlations.[5]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050-3100 | Medium | C-H stretch | Aromatic |

| ~2850-3000 | Medium | C-H stretch | Aliphatic (Morpholine and Methyl) |

| ~1740-1760 | Strong | C=O stretch | Ester |

| ~1690-1710 | Strong | C=O stretch | Carbamate (Cbz) |

| ~1450-1600 | Medium | C=C stretch | Aromatic Ring |

| ~1200-1300 | Strong | C-O stretch | Ester and Carbamate |

| ~1100 | Strong | C-O-C stretch | Morpholine Ether |

Causality in Experimental Choices: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The choice depends on the physical state of the compound. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Expected Molecular Ion and Fragmentation Pattern:

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 279 | Low to Medium | [M]⁺ | Molecular Ion |

| 188 | Medium | [M - C₇H₇O]⁺ | Loss of the benzyl group |

| 144 | High | [M - C₈H₇O₂]⁺ | Loss of the benzyloxycarbonyl group |

| 108 | High | [C₇H₈O]⁺ | Tropylium ion from the benzyl group |

| 91 | Very High | [C₇H₇]⁺ | Benzyl cation (tropylium ion precursor) |

| 86 | Medium | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

Causality in Experimental Choices: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecular ion and key fragments, confirming the molecular formula.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

Parameters (ESI-HRMS):

-

Ionization Mode: Positive.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Structure-Spectra Relationship

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Sources

An In-Depth Technical Guide to Methyl N-Cbz-morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility. The morpholine ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in the optimization of drug candidates.[3] Furthermore, the morpholine moiety can engage in crucial hydrogen bonding interactions with biological targets, thereby enhancing potency and selectivity.[2] This guide focuses on a key building block derived from this privileged scaffold: Methyl N-Cbz-morpholine-2-carboxylate (CAS Number: 135782-22-8). This compound, featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a methyl ester at the 2-position, is a versatile intermediate for the synthesis of complex chiral molecules, particularly in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 135782-22-8 | [4] |

| Molecular Formula | C₁₄H₁₇NO₅ | [4] |

| Molecular Weight | 279.29 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a chiral starting material to ensure the desired stereochemistry in the final product. The general strategy involves the formation of the N-Cbz protected morpholine-2-carboxylic acid, followed by esterification of the carboxylic acid moiety. While a specific, detailed protocol for the final esterification to the methyl ester is not widely published, it can be reliably achieved through standard esterification methods.

Part 1: Synthesis of the Precursor, N-Cbz-morpholine-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step that establishes the core morpholine structure and installs the Cbz protecting group. This is often achieved starting from a suitable amino acid derivative.

Reaction Scheme:

Caption: General scheme for the N-Cbz protection of morpholine-2-carboxylic acid.

Detailed Experimental Protocol (Representative):

-

Dissolution: Dissolve morpholine-2-carboxylic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like dioxane or acetone.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or triethylamine, portion-wise while stirring. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[5]

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture. It is important to add it dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz-morpholine-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Esterification to this compound

With the N-protected carboxylic acid in hand, the final step is the esterification of the carboxyl group. Several reliable methods can be employed for this transformation.

Method A: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.[6]

Reaction Scheme:

Caption: Fischer esterification of the N-Cbz protected carboxylic acid.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: Suspend N-Cbz-morpholine-2-carboxylic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, like sodium bicarbonate solution.

-

Extraction and Purification: Remove the excess methanol under reduced pressure. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Method B: Esterification with Diazomethane

For a milder and often higher-yielding esterification, diazomethane is an excellent choice. This method avoids acidic conditions that could potentially compromise other functional groups.[7][8] Caution: Diazomethane is toxic and potentially explosive, and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.

Reaction Scheme:

Caption: Esterification using diazomethane.

Detailed Experimental Protocol (Representative):

-

Dissolution: Dissolve N-Cbz-morpholine-2-carboxylic acid in a suitable solvent like diethyl ether.

-

Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Quenching: After the reaction is complete (usually rapid), quench the excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester. Purification is typically achieved by column chromatography.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) of the Cbz group |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) of the Cbz group |

| ~4.50 | m | 1H | H-2 proton of the morpholine ring |

| ~3.90-4.10 | m | 2H | H-3 axial and equatorial protons |

| ~3.60-3.80 | m | 2H | H-5 axial and equatorial protons |

| ~3.75 | s | 3H | Methyl ester protons (-OCH₃) |

| ~3.30-3.50 | m | 2H | H-6 axial and equatorial protons |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule. The morpholine ring protons often exhibit complex splitting patterns due to chair conformations and axial/equatorial relationships.[9][10]

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon of the methyl ester (-COO-) |

| ~155 | Carbonyl carbon of the carbamate (-NCOO-) |

| ~136 | Quaternary aromatic carbon of the Cbz group |

| ~128-129 | Aromatic carbons of the Cbz group |

| ~67 | Benzylic carbon (-CH₂-Ph) of the Cbz group |

| ~66 | C-6 of the morpholine ring |

| ~52 | Methyl carbon of the ester (-OCH₃) |

| ~50 | C-2 of the morpholine ring |

| ~43-45 | C-3 and C-5 of the morpholine ring |

Note: The assignments are based on typical chemical shift ranges for similar structures.[3][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectral Data (ESI+):

-

[M+H]⁺: m/z 280.1

-

[M+Na]⁺: m/z 302.1

Fragmentation Analysis:

The fragmentation of this compound under electron impact or collision-induced dissociation is expected to follow predictable pathways for esters and N-Cbz protected amines.[12][13]

Caption: Predicted major fragmentation pathways for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method is typically suitable.

Representative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

-

Gradient: A typical gradient might run from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (due to the aromatic Cbz group).

-

Injection Volume: 10 µL

This method should provide good separation of the product from starting materials and byproducts. For chiral purity analysis, a chiral HPLC column and method would be necessary.[14][15]

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The Cbz group provides robust protection for the morpholine nitrogen, which can be selectively removed under standard hydrogenolysis conditions, allowing for further functionalization.[16] The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to the alcohol for further derivatization.

The morpholine scaffold itself is present in a wide array of drugs targeting the central nervous system (CNS), as well as in anticancer and anti-infective agents.[10][17] The incorporation of the morpholine moiety can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.[2]

Workflow for Utilization in Synthesis:

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a strategically important chiral building block that leverages the beneficial properties of the morpholine scaffold. Its synthesis, while requiring careful control of protecting group chemistry and esterification, is achievable through well-established synthetic methodologies. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. For researchers in drug discovery, this versatile intermediate offers a reliable starting point for the synthesis of novel and complex molecular architectures with the potential for significant biological activity. The continued exploration of morpholine-containing compounds in medicinal chemistry ensures that building blocks like this compound will remain highly valuable for the foreseeable future.

References

-

Provide the mechanism for the following N protection reactions: Cbz HzN O.. - Filo. (2025, February 20). Retrieved from [Link]

-

(PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2025, August 9). Retrieved from [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (2020, October 8). Retrieved from [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. Retrieved from [Link]

-

Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. (2014, August 15). Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Retrieved from [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... - ResearchGate. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Retrieved from [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (2022, April 27). Retrieved from [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

(PDF) Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase - ResearchGate. (2025, August 10). Retrieved from [Link]

-

1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. Retrieved from [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]

-

analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

Derivatization of Carboxylic Acids With Diazomethane - Scribd. Retrieved from [Link]

-

Diazomethane can be used to convert a carboxylic acid to a methyl... - Pearson. Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Retrieved from [Link]

-

19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Retrieved from [Link]

-

Diazomethane (CH2N2) - Master Organic Chemistry. (2025, June 22). Retrieved from [Link]

-

21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (2025, August 6). Retrieved from [Link]

-

¹H NMR signals for methylene protons of morpholine group. - ResearchGate. Retrieved from [Link]

-

View Technical Report - OSTI.GOV. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9). Retrieved from [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. Retrieved from [Link]

-

Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide - YouTube. (2023, February 1). Retrieved from [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. Retrieved from [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. (2020, December 19). Retrieved from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. Retrieved from [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Provide the mechanism for the following N protection reactions: Cbz HzN O.. [askfilo.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl N-Cbz-morpholine-2-carboxylate

Introduction: The Significance of a Chiral Morpholine Scaffold

Methyl N-Cbz-morpholine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The morpholine ring system is a prevalent scaffold in numerous biologically active compounds, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereochemistry at the C-2 position, coupled with the versatile N-Cbz (benzyloxycarbonyl) protecting group and the reactive methyl ester functionality, makes this molecule a crucial intermediate for the synthesis of complex molecular architectures with therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into the critical starting materials, detailed reaction protocols, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process allows us to identify the key bond disconnections and strategically plan the forward synthesis from readily available starting materials. Two primary retrosynthetic pathways emerge as the most viable:

-

Pathway A (Late-Stage Esterification): This is the more convergent and commonly employed strategy. It involves the initial protection of the nitrogen atom of morpholine-2-carboxylic acid with a Cbz group, followed by the esterification of the carboxylic acid to yield the final product.

-

Pathway B (Late-Stage N-Protection): In this approach, the carboxylic acid of morpholine-2-carboxylic acid is first esterified to the methyl ester, followed by the protection of the secondary amine with the Cbz group.

This guide will focus on providing detailed protocols and insights for both pathways, with a particular emphasis on the selection of starting materials and the rationale behind the chosen reaction conditions.

Part I: Synthesis of the Core Scaffold - Morpholine-2-carboxylic Acid

The cornerstone of both synthetic pathways is the availability of the morpholine-2-carboxylic acid core. While commercially available, understanding its synthesis from fundamental starting materials provides greater flexibility and control over the manufacturing process. A common and cost-effective method involves the acid-catalyzed cyclization of diethanolamine.

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol outlines the synthesis of the parent morpholine ring, which can be further functionalized.

Materials:

-

Diethanolamine

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Calcium Oxide (CaO) or Sodium Hydroxide (NaOH)

-

Anhydrous Potassium Hydroxide (KOH)

-

Sodium metal (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a thermocouple, add diethanolamine.

-

Carefully add concentrated hydrochloric acid or sulfuric acid until the pH of the solution is acidic.

-

Heat the mixture to a high temperature (typically 180-210°C) to drive off water and facilitate the cyclization reaction. This is a dehydration reaction where the hydroxyl groups of diethanolamine react to form the ether linkage of the morpholine ring.[1][2]

-

After several hours of heating, cool the reaction mixture and neutralize it with a strong base such as calcium oxide or a concentrated solution of sodium hydroxide.

-

The crude morpholine can be isolated by distillation.

-

For further purification and drying, the distillate can be treated with anhydrous potassium hydroxide followed by refluxing over sodium metal and a final fractional distillation.[1]

Note: The synthesis of morpholine-2-carboxylic acid is a more complex multi-step process often starting from materials like 2-amino-1,2-ethanediol and a glyoxylic acid equivalent, or via asymmetric synthesis routes to establish the stereocenter at C-2. For the purposes of this guide, we will proceed assuming the availability of morpholine-2-carboxylic acid as the primary starting material.

Part II: Pathway A - Late-Stage Esterification

This pathway is often preferred due to the robust nature of the Cbz protecting group under various esterification conditions.

Step 1: N-Cbz Protection of Morpholine-2-carboxylic Acid

The introduction of the benzyloxycarbonyl (Cbz) group is a critical step to prevent unwanted side reactions at the nitrogen atom in subsequent steps. The Schotten-Baumann reaction conditions are classically employed for this transformation.[3][4][5]

Mechanism of Cbz Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable carbamate product. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][6]

Protocol 2: N-Cbz Protection under Schotten-Baumann Conditions

Materials:

-

Morpholine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Water

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

Ethyl acetate (for extraction)

-

Brine solution

Procedure:

-

Dissolve morpholine-2-carboxylic acid in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate or sodium carbonate to the solution to act as a base.[3][7]

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours or overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid.[3]

Table 1: Comparison of Bases for N-Cbz Protection

| Base | Strength | Solubility | Advantages | Disadvantages |

| Sodium Bicarbonate (NaHCO₃) | Weak | Aqueous | Mild conditions, minimizes side reactions. | Slower reaction times may be observed. |

| Sodium Carbonate (Na₂CO₃) | Moderate | Aqueous | Faster reaction rates. | Can lead to hydrolysis of Cbz-Cl if not controlled. |

| Triethylamine (Et₃N) | Strong | Organic | Homogeneous reaction in organic solvents. | Can be difficult to remove during workup. |

Step 2: Esterification of N-Cbz-morpholine-2-carboxylic Acid

With the nitrogen atom protected, the carboxylic acid can be safely converted to its methyl ester. Several methods are available for this transformation, each with its own advantages and disadvantages.

Method A: Fischer Esterification (Acid-Catalyzed)

This is a classic and cost-effective method for esterification. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the alcohol (methanol in this case) or by removing the water byproduct.[8][9][10][11][12]

Mechanism of Fischer Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9][10][11]

Protocol 3: Fischer Esterification

Materials:

-

N-Cbz-morpholine-2-carboxylic acid

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve N-Cbz-morpholine-2-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

Method B: Esterification with Diazomethane

Diazomethane is a highly effective methylating agent for carboxylic acids. The reaction is fast, clean, and proceeds under mild conditions, often giving quantitative yields. However, diazomethane is toxic and explosive, requiring specialized handling and equipment.[13][14][15] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[16]

Mechanism of Esterification with Diazomethane: The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction, displacing nitrogen gas and forming the methyl ester.[15]

Protocol 4: Esterification using TMS-Diazomethane

Materials:

-

N-Cbz-morpholine-2-carboxylic acid

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexane or diethyl ether

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve N-Cbz-morpholine-2-carboxylic acid in a mixture of diethyl ether and methanol.

-

Cool the solution to 0 °C.

-

Slowly add the TMS-diazomethane solution dropwise. Evolution of nitrogen gas will be observed.

-

Stir the reaction at 0 °C for a few hours until the reaction is complete (cessation of gas evolution and disappearance of the starting material by TLC).

-

Allow the reaction mixture to warm to room temperature and concentrate under reduced pressure to yield the methyl ester. This method often provides a very clean product that may not require further purification.[16]

Method C: Esterification with Methyl Iodide and a Base

This method involves the deprotonation of the carboxylic acid with a base to form the carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide in an SN2 reaction.

Protocol 5: Esterification with Methyl Iodide

Materials:

-

N-Cbz-morpholine-2-carboxylic acid

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Methyl iodide (MeI)

-

Dimethylformamide (DMF) or Acetone

Procedure:

-

Dissolve N-Cbz-morpholine-2-carboxylic acid in DMF or acetone.

-

Add a base such as potassium carbonate or cesium carbonate.

-

Add methyl iodide to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by partitioning between water and an organic solvent, followed by drying and evaporation of the organic layer.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, scalable. | Reversible, requires forcing conditions, potential for side reactions. |

| Diazomethane/TMS-Diazomethane | CH₂N₂ or TMS-CH₂N₂ | 0 °C to RT | High yield, clean reaction, mild conditions. | Diazomethane is toxic and explosive. TMS-diazomethane is safer but more expensive. |

| Methyl Iodide | MeI, K₂CO₃ or Cs₂CO₃ | RT to gentle heat | Mild conditions. | Methyl iodide is toxic and a regulated substance. |

Part III: Pathway B - Late-Stage N-Protection

While less common, this pathway can be advantageous if the methyl ester of morpholine-2-carboxylic acid is more readily available or if the reaction conditions for esterification are incompatible with the Cbz group in a particular context.

Step 1: Esterification of Morpholine-2-carboxylic Acid

The esterification of the unprotected morpholine-2-carboxylic acid can be achieved using the methods described in Part II, Step 2. However, care must be taken as the free secondary amine can potentially react with some of the esterification reagents or lead to side products. Fischer esterification is generally suitable for this step.

Step 2: N-Cbz Protection of Methyl Morpholine-2-carboxylate

The N-Cbz protection of the methyl ester is carried out using the Schotten-Baumann conditions as described in Part II, Step 1. The procedure is analogous, with methyl morpholine-2-carboxylate as the starting material instead of the carboxylic acid.

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of this compound is a well-established process with multiple viable routes. The choice of the optimal synthetic pathway and the specific reaction conditions will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment and safety protocols in place. The late-stage esterification (Pathway A) is generally the more robust and widely used approach. A thorough understanding of the underlying chemical principles and the practical considerations for each step, as detailed in this guide, will enable researchers to efficiently and safely produce this valuable chiral building block for their drug discovery and development programs.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides | Request PDF. [Link]

-

YouTube. Morpholine Preparation from Diethanolamine. [Link]

-

ChemRxiv. Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. [Link]

-

PubMed. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. [Link]

-

ResearchGate. Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2). [Link]

-

PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... [Link]

-

Purdue University. Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids. [Link]

-

FAO AGRIS. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

-

University of Adelaide. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

-

National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

-

Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

-

ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

-

The Online-Journal of Science and Technology. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

-

ResearchGate. Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl N-Cbz-morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Cbz-morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a constrained amino acid analogue, it serves as a valuable building block for introducing conformational rigidity into peptides and other bioactive molecules. This guide provides a comprehensive overview of its molecular structure, conformational preferences, synthesis, and applications, offering insights for its effective utilization in research and drug development.

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2][3] The incorporation of a carboxylic acid functionality at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom endows this compound with unique stereochemical and reactive properties. Understanding the interplay between its structural features is paramount for its strategic deployment in the design of novel therapeutics.

Molecular Structure and Stereochemistry

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 135782-22-8 |

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol [4] |

| IUPAC Name | Methyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate |

The molecule possesses a single stereocenter at the C2 position of the morpholine ring, giving rise to two enantiomers: (S)-Methyl N-Cbz-morpholine-2-carboxylate and (R)-Methyl N-Cbz-morpholine-2-carboxylate. The stereochemistry at this position is crucial as it dictates the spatial orientation of the methyl carboxylate group and, consequently, the overall topology of molecules into which it is incorporated. The specific enantiomer used in a synthesis will have a profound impact on the biological activity of the final product.

Conformational Analysis

The six-membered morpholine ring typically adopts a chair conformation to minimize torsional and steric strain.[5] In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The conformational preference of this compound is influenced by the nature and size of the substituents at the N4 and C2 positions.

The bulky benzyloxycarbonyl (Cbz) group at the N4 position is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring. Similarly, the methyl carboxylate group at the C2 position will also have a preference for the equatorial position to minimize steric hindrance. This leads to a di-equatorial chair conformation as the most stable ground-state geometry.

The presence of the Cbz group introduces an additional layer of conformational complexity due to restricted rotation around the N-C(O) bond. This can lead to the existence of different rotamers, which may be observable by variable-temperature NMR studies.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, often starting from commercially available precursors. A general and reliable approach involves the N-protection of a suitable morpholine-2-carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the title compound.

Materials:

-

(R)- or (S)-Morpholine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Esterification of Morpholine-2-carboxylic acid:

-

Suspend morpholine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

-

-

N-Cbz Protection:

-

Dissolve the methyl morpholine-2-carboxylate hydrochloride salt (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) dropwise.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key signals to look for in ¹H NMR include the characteristic peaks for the Cbz group (aromatic protons and the benzylic methylene), the methyl ester, and the diastereotopic protons of the morpholine ring. In ¹³C NMR, the carbonyl carbons of the ester and the carbamate will be readily identifiable.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretching vibrations of the ester and the carbamate functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Caption: Workflow for peptide incorporation.

Conclusion

This compound is a synthetically versatile and structurally significant molecule. Its well-defined stereochemistry and conformational preferences make it an attractive building block for the design of conformationally constrained peptides and other bioactive compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutics. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

PubChem. Methyl morpholine-2-carboxylate. [Link]

-

Chemsrc. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride. [Link]

-

ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

- Google P

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubMed. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides. [Link]

-

PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]

-

Wikipedia. Morpholine. [Link]

-

Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. [Link]

-

ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]

-

CUTM Courseware. conformations-of-ethane-n-butane-cyclohexane.pdf. [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

-

PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

-

PubChem. Ethyl morpholine-2-carboxylate. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholines [chemenu.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the Cbz Protecting Group on the Morpholine Scaffold: A Technical Guide for Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its unique structural and electronic features, including a high pKa of approximately 8.5 for the secondary amine, make it a common building block in the synthesis of a diverse range of therapeutic agents.[2] Protecting the morpholine nitrogen is a critical step in multi-step syntheses, and the carboxybenzyl (Cbz or Z) group has long been a reliable choice for this purpose.

This technical guide provides an in-depth analysis of the reactivity of the Cbz protecting group when attached to the morpholine nitrogen. Moving beyond generic descriptions, this document offers field-proven insights into the nuanced behavior of N-Cbz-morpholine, detailing the causality behind experimental choices for its removal, providing robust protocols, and offering solutions to common challenges encountered during drug development.

Part 1: The Cbz Group and the Morpholine Nitrogen: A Chemist's Perspective

Section 1.1: Electronic and Steric Properties

The protection of the morpholine nitrogen with a Cbz group transforms it from a nucleophilic secondary amine into a significantly less reactive carbamate. This transformation is a direct consequence of the electronic properties of the Cbz group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, thereby reducing its availability for nucleophilic attack or protonation.

This electronic delocalization is a key factor in the stability of the Cbz-protected morpholine under a variety of reaction conditions. The planarity of the carbamate bond also influences the conformational preference of the morpholine ring. While unsubstituted morpholine exists in a chair conformation, the introduction of the bulky Cbz group can introduce steric interactions that may affect the ring's flexibility and the accessibility of the nitrogen lone pair.[3]

Caption: Electronic delocalization in the N-Cbz-morpholine carbamate.

Section 1.2: Stability Profile

A thorough understanding of the stability of the N-Cbz-morpholine linkage is crucial for planning multi-step synthetic sequences. The Cbz group is known for its robustness under a range of conditions, which allows for selective manipulations at other parts of the molecule.

| Condition | Stability of N-Cbz-Morpholine | Field Insights & Rationale |

| Strongly Basic (e.g., NaOH, KOH) | Generally Stable | The delocalization of the nitrogen lone pair into the carbamate carbonyl reduces its basicity and nucleophilicity, rendering it resistant to hydrolysis under many basic conditions. |

| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Labile | Protonation of the carbamate oxygen can initiate cleavage, although this often requires harsh conditions.[4] |

| Mildly Acidic (e.g., TFA, AcOH) | Generally Stable | While stable to mildly acidic conditions, prolonged exposure or elevated temperatures, especially with acetic acid, can lead to side reactions like acetylation of the deprotected amine.[5] |

| Nucleophiles (e.g., amines, hydrazines) | Generally Stable | The carbamate is generally resistant to nucleophilic attack at the carbonyl carbon under standard conditions. |

| Oxidizing Agents (e.g., KMnO₄, m-CPBA) | Generally Stable | The Cbz group is robust towards many common oxidizing agents. |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | The carbamate is not readily reduced by common hydride reagents. |

Part 2: Cbz Deprotection Strategies for Morpholine Derivatives

The removal of the Cbz group from the morpholine nitrogen is a critical step that requires careful consideration of the overall molecular architecture. The choice of deprotection method is dictated by the presence of other functional groups and the desired reaction conditions.

Section 2.1: Catalytic Hydrogenolysis - The Gold Standard

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild, neutral conditions and the clean formation of byproducts (toluene and carbon dioxide).[4] The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

Mechanism: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free morpholine amine.

Caption: Catalytic cycle for the hydrogenolysis of N-Cbz-morpholine.

Experimental Protocol: Standard Catalytic Hydrogenolysis

-

Dissolution: Dissolve the N-Cbz-morpholine derivative (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a pressure of 1 atm to 50 psi) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected morpholine.

Field Insights & Troubleshooting:

-

Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing compounds. If the reaction is sluggish or stalls, consider using a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]

-

Incomplete Reaction: For sterically hindered substrates, increasing the hydrogen pressure or reaction temperature may be necessary. Ensure vigorous stirring to maximize contact between the substrate and the catalyst.[6]

-

Product Inhibition: The newly formed morpholine can coordinate to the palladium catalyst, inhibiting its activity. The addition of a small amount of a weak acid, such as acetic acid, can protonate the product, preventing it from binding to the catalyst.[6]

-

Transfer Hydrogenolysis: As a safer alternative to using hydrogen gas, transfer hydrogenolysis can be employed. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[7]

Section 2.2: Acidic Cleavage - Orthogonal Approaches

Acid-catalyzed cleavage provides a valuable orthogonal strategy for Cbz deprotection, particularly when the substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups).

Mechanism: The reaction is typically initiated by protonation of the carbamate oxygen, which weakens the benzylic C-O bond. Subsequent nucleophilic attack by a counterion (e.g., bromide) at the benzylic carbon via an SN2 mechanism leads to the formation of benzyl bromide and the unstable carbamic acid, which decarboxylates to the free amine.

Experimental Protocol: HBr in Acetic Acid

-

Dissolution: Dissolve the N-Cbz-morpholine derivative (1.0 equiv) in a 33% solution of hydrogen bromide (HBr) in acetic acid at room temperature.

-

Reaction: Stir the solution and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

-

Isolation: Upon completion, the deprotected morpholine hydrobromide salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: The precipitated salt can be collected by filtration, washed with ether, and dried under vacuum.

Field Insights & Limitations:

-

Harsh Conditions: The strongly acidic conditions can be incompatible with other acid-sensitive functional groups in the molecule.

-

Side Reactions: When using acetic acid as a solvent, there is a risk of N-acetylation of the deprotected morpholine, especially at elevated temperatures.[5] Using a non-nucleophilic acid like trifluoroacetic acid (TFA) or HCl in a non-acetylating solvent like dioxane can mitigate this issue.[8]

-

Lewis Acid-Mediated Cleavage: Milder acidic conditions can be achieved using Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP), which can offer excellent functional group tolerance.[9]

Part 3: Comparative Analysis and Strategic Selection

The selection of the optimal deprotection strategy is a critical decision that can significantly impact the overall success of a synthetic campaign. The following table provides a comparative overview to guide this choice.

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages | Avoid with these Substrates |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, RT, 1-50 psi H₂ | Mild, clean byproducts, high yielding. | Requires specialized equipment for hydrogenation, catalyst can be pyrophoric and is sensitive to poisoning. | Alkenes, alkynes, nitro groups, aryl halides (can be reduced). |